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Imidazo[1,2-c]pyrimidin-2-ylmethanamine

Cat. No.: B12973535
M. Wt: 148.17 g/mol
InChI Key: KYWKTAGZDSNWIO-UHFFFAOYSA-N
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Description

Contextualization within Imidazo[1,2-c]pyrimidine (B1242154) Chemistry Research

The Imidazo[1,2-c]pyrimidine core is a fused heterocyclic system isosteric to purine (B94841), a fundamental component of nucleic acids. nih.govwikipedia.org This structural similarity has spurred extensive research into its derivatives for various biological applications. nih.gov The synthesis of the imidazo[1,2-c]pyrimidine scaffold can be achieved through several methods, with a common approach being the reaction of an aminopyrimidine with an α-haloketone, a method first developed by Chichibabin. nih.gov Research in this area has led to the synthesis of a wide array of derivatives, including nucleoside analogues. For instance, the synthesis of arabinosylhypoxanthine and arabinosylguanine analogues of the imidazo[1,2-c]pyrimidine series has been described, although they did not show significant antiviral or antimicrobial activity. nih.gov

Imidazo[1,2-c]pyrimidin-2-ylmethanamine is a specific derivative where a methanamine group is attached to the 2-position of the imidazo[1,2-c]pyrimidine core. While direct research on this exact molecule is limited in publicly accessible literature, its chemical identity is confirmed by its CAS registry number 843609-02-9. The synthesis and properties of this compound can be inferred from studies on closely related structures, particularly its isomers like imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.govsemanticscholar.org

Significance of the this compound Scaffold in Chemical Biology and Medicinal Chemistry Research

The broader imidazopyrimidine class, to which this compound belongs, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.org This designation stems from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of the imidazopyrimidine core have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. dergipark.org.trmdpi.com For example, certain imidazo[1,2-a]pyrimidine derivatives have shown promise as anxiolytic and anticonvulsant drugs, such as Divaplon, Fasiplon, and Taniplon. nih.gov

The introduction of a methanamine group at the 2-position, as seen in this compound, is a significant structural modification. The primary amine group can act as a key hydrogen bond donor and acceptor, and as a basic center, which can be crucial for binding to biological targets like enzymes and receptors. Furthermore, this amine functionality serves as a valuable synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships. For instance, N-substituted-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine derivatives have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines. nih.gov

Overview of Existing Academic Research and Emerging Directions for this compound

While direct academic publications focusing solely on this compound are not abundant, research on analogous compounds provides a clear direction for its potential synthesis and application. A plausible and documented synthetic route for the isomeric imidazo[1,2-a]pyrimidin-2-ylmethanamine (B1306885) involves a two-step process starting from the corresponding aldehyde. nih.govsemanticscholar.org

The general synthetic approach involves:

Formation of an imine: Imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) is reacted with an amine (in the case of the parent compound, this would likely involve a protected form of ammonia (B1221849) or an equivalent reagent) to form the corresponding imine (a Schiff base). nih.gov

Reduction of the imine: The resulting imine is then reduced to the desired methanamine. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). nih.govsemanticscholar.org

This synthetic strategy highlights the accessibility of this class of compounds.

Emerging research directions for this compound and its derivatives are likely to focus on the exploration of their therapeutic potential. Given the wide range of biological activities reported for the imidazopyrimidine scaffold, future studies could investigate this compound's efficacy in areas such as:

Kinase inhibition: Many heterocyclic compounds are known to be kinase inhibitors, and this scaffold could be explored for applications in oncology.

Antimicrobial and antifungal agents: The structural similarity to purines makes it a candidate for targeting microbial metabolic pathways. nih.gov

Central nervous system disorders: The precedent of other imidazopyrimidines as anxiolytics suggests potential applications in neuroscience. nih.gov

The development of new synthetic methodologies, including the use of green chemistry approaches and novel catalysts, will also be a continuing area of interest to facilitate the synthesis of a diverse library of derivatives for biological screening. mdpi.com

Research Findings on Related Imidazo[1,2-a]pyrimidine Derivatives

To illustrate the research context, the following table summarizes findings for related N-substituted-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine derivatives.

Compound DerivativeSynthetic MethodKey Findings
N-(Aryl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methaniminesMicrowave-assisted condensation of imidazo[1,2-a]pyrimidine-2-carbaldehyde and various aromatic amines.Efficient synthesis with moderate to good yields (60-85%). nih.gov
N-(Aryl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanaminesReduction of the corresponding imines using sodium borohydride (NaBH₄). nih.govSuccessful conversion to the amine derivatives. nih.gov
Imidazo[1,2-a]pyrimidine Schiff base derivativesConventional multi-step synthesis starting from 2-aminopyrimidine (B69317) and 2-bromoacetophenone. nih.govThe synthesized compounds showed promising binding affinity to human ACE2 and spike protein in molecular docking studies, suggesting potential as SARS-CoV-2 entry inhibitors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B12973535 Imidazo[1,2-c]pyrimidin-2-ylmethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

imidazo[1,2-c]pyrimidin-2-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-3-6-4-11-5-9-2-1-7(11)10-6/h1-2,4-5H,3,8H2

InChI Key

KYWKTAGZDSNWIO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN2C1=NC(=C2)CN

Origin of Product

United States

Advanced Structural and Conformational Analysis of Imidazo 1,2 C Pyrimidin 2 Ylmethanamine and Its Derivatives

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the detailed structural characterization of complex heterocyclic molecules like Imidazo[1,2-c]pyrimidin-2-ylmethanamine and its analogues. These techniques offer a deeper understanding of connectivity, spatial arrangement, and vibrational properties.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex molecules, which can be challenging with one-dimensional techniques alone. For imidazo[1,2-c]pyrimidine (B1242154) derivatives, techniques such as 2D NMR are employed to confirm the regiochemistry of reactions and establish through-bond and through-space correlations. nih.govbeilstein-journals.org

In the analysis of related imidazo[1,2-a]pyrimidine (B1208166) systems, which share a similar fused heterocyclic core, the characteristic signals for the protons of the pyrimidine (B1678525) and imidazole (B134444) rings are crucial for confirming the structure. nih.govbeilstein-journals.org For example, in certain N-aryl-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides, 2D NMR spectroscopy was essential to unambiguously confirm the formation of the imidazo[1,2-a]pyrimidine ring system over other potential isomers like imidazo[1,5-a]pyrimidines. nih.govbeilstein-journals.org The chemical shifts observed in ¹H and ¹³C NMR spectra provide significant information about the electronic environment of the nuclei within the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Imidazo[1,2-c]pyrimidine and Related Derivatives This table is a compilation of representative data from various sources for educational and illustrative purposes.

Compound/Fragment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
Imidazo[1,2-c]pyrimidine-CH (imidazole)3.84 - 3.96 (s)52.38 - 52.62 researchgate.netresearchgate.net
Imidazo[1,2-c]pyrimidine-NH10.96 - 12.60 (s, D₂O exchangeable)- researchgate.netresearchgate.net
Imidazo[1,2-a]pyrimidine (aromatic protons)6.92 - 9.52 (m, dd)108.88 - 156.90 mdpi.comnih.gov
Imidazo[1,2-a]pyrimidine C=N-146.03 - 153.84 nih.govnih.gov
2-phenylimidazo[1,2-a]pyrimidin-3-amine6.92 - 8.63 (m)108.88 - 150.18 nih.gov

Note: Chemical shifts are highly dependent on the solvent, concentration, and specific substituents on the core structure.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within 5 ppm, which allows for the determination of the elemental composition of a molecule. hilarispublisher.com This is a critical step in confirming the identity of newly synthesized this compound derivatives. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. nih.govsemanticscholar.org

Beyond just confirming the molecular formula, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer significant structural information. The fragmentation of related purine (B94841) and pyrimidine-based molecules often involves characteristic losses of small neutral molecules like HCN. researchgate.net Analysis of these fragmentation pathways helps to piece together the connectivity of the molecule. For instance, the fragmentation of the imidazopyrimidine core can help to confirm the fusion of the imidazole and pyrimidine rings. While detailed fragmentation studies on this compound itself are not widely published, the principles derived from similar heterocyclic systems are applicable. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for Representative Imidazo[1,2-a]pyrimidine Derivatives This table is compiled from literature data for illustrative purposes.

CompoundIon TypeCalculated m/zFound m/zReference
2-(p-tolyl)imidazo[1,2-a]pyrimidine[M+H]⁺209.25210 mdpi.com
2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine[M+H]⁺225.25226 mdpi.com
2-(naphthalen-2-yl)imidazo[1,2-a]pyrimidine[M+H]⁺245.29246 mdpi.com
(E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine[M+1]⁺344.11344.11 nih.gov

Infrared and Raman Spectroscopic Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the functional groups present. For this compound and its derivatives, key vibrational bands can confirm the presence of specific structural motifs.

For example, the IR spectra of imidazo[1,2-c]pyrimidine azo-dyes show characteristic absorption bands for N-H, C=O, N=N, and C=S groups. researchgate.net Similarly, for Schiff base derivatives of imidazo[1,2-a]pyrimidines, the C=N stretching vibration is a key diagnostic peak. nih.govnih.gov The analysis of the fingerprint region (below 1500 cm⁻¹) can also help distinguish between different isomers. Theoretical calculations using methods like Density Functional Theory (DFT) are often paired with experimental spectra to aid in the assignment of vibrational modes. nih.govresearchgate.net

Table 3: Key Infrared (IR) Absorption Bands for Imidazo[1,2-c]pyrimidine and Related Derivatives This table presents a summary of characteristic vibrational frequencies from various sources.

Functional GroupWavenumber (cm⁻¹)Compound ClassReference
N-H Stretch3185 - 3411Amine/Amide substituted imidazopyrimidines researchgate.netresearchgate.netnih.gov
C≡N Stretch2155 - 2230Cyano-substituted imidazopyrimidines researchgate.net
C=O Stretch1658 - 1697Carbonyl-containing imidazopyrimidines researchgate.netresearchgate.net
C=N Stretch (imine)1605 - 1626Schiff base derivatives of imidazopyrimidines nih.govnih.gov
N=N Stretch1556 - 1594Azo-dyes of imidazopyrimidines researchgate.net
C=S Stretch1314 - 1344Thio-substituted imidazopyrimidines researchgate.net

Crystallographic Studies of this compound and its Analogues

Crystallographic studies provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. In the study of imidazo[1,2-c]pyrimidine derivatives, this technique has been used to unambiguously confirm the molecular structure where spectroscopic data alone was insufficient to distinguish between possible isomers. maynoothuniversity.ie For instance, the structure of a 7-methoxy-5-oxo-imidazo[1,2-c]pyrimidine derivative was definitively established by single-crystal X-ray analysis, resolving ambiguity between it and the 5-methoxy-7-oxo isomer. maynoothuniversity.ie

The resulting crystal structures provide a wealth of data on the geometry of the fused ring system. This includes the planarity of the rings and the conformation of any substituents. This information is critical for understanding the molecule's intrinsic properties and how it might interact with other molecules. The crystal packing also reveals details about intermolecular forces, such as hydrogen bonding and π-stacking, which govern the solid-state properties of the material. dergipark.org.trmdpi.com

Co-crystallization Studies with Biological Macromolecules (for structural insight, not efficacy)

While the focus here is on structural analysis rather than biological activity, co-crystallization studies of imidazopyrimidine derivatives with proteins provide invaluable insights into their conformation and intermolecular interactions. For example, the crystal structure of an imidazo[1,2-b]pyridazine (B131497) inhibitor bound to the PIM1 kinase revealed the precise binding mode. semanticscholar.org

These studies show how the heterocyclic scaffold orients itself within a defined pocket and which functional groups are involved in hydrogen bonds or other non-covalent interactions. semanticscholar.org This provides experimental data on the preferred conformations and interaction geometries of the imidazopyrimidine core when interacting with a larger macromolecule. Such structural information is fundamental, even when divorced from the context of biological efficacy, as it illuminates the inherent stereoelectronic properties of the molecule and its potential for specific, directed intermolecular interactions.

Conformational Preferences and Dynamic Behavior

The three-dimensional structure and dynamic properties of this compound are dictated by the geometry of the core heterocyclic scaffold and the rotational freedom of the aminomethyl substituent. While specific experimental data from single-crystal X-ray diffraction for the title compound is not extensively documented in the literature, a comprehensive understanding of its conformational landscape can be derived from computational studies, spectroscopic data of related analogs, and fundamental principles of stereochemistry. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations are primary tools for such structural elucidation. nih.govchemrxiv.org

The primary degrees of conformational freedom are the rotations around two key single bonds:

The bond between the C2 carbon of the pyrimidine ring and the methylene (B1212753) carbon of the substituent (C2–Cα).

The bond between the methylene carbon and the nitrogen atom of the amino group (Cα–N).

Computational modeling, specifically DFT, is a powerful method for investigating the geometries and relative energies of different conformers. nih.gov For Imidazo[1,2-c]pyrimidine derivatives, DFT calculations have been used to determine optimized structures and explore molecular properties. nih.gov The conformational preferences are dictated by the minimization of steric hindrance and the optimization of electronic interactions. The rotation around the C2–Cα bond would likely result in preferred conformers where the aminomethyl group's hydrogens and lone pair are staggered relative to the plane of the heterocyclic ring to minimize torsional strain.

The dynamic behavior of this compound relates to the energetic barriers to rotation around these single bonds. DFT calculations on similar molecular fragments show that the energy barrier for rotation of groups attached to heterocyclic rings can be reliably estimated. mdpi.comrsc.org The rotation of the aminomethyl group is expected to have a relatively low energy barrier, allowing for rapid interconversion between conformers at room temperature. mdpi.com

Experimentally, the dynamic nature of such conformations can be investigated using advanced NMR techniques. youtube.com For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can identify through-space interactions between protons on the aminomethyl group and those on the heterocyclic ring, which helps to define the predominant conformation in solution. nih.gov In conformationally rigid systems, strong interactions observed in NOESY spectra can confirm stereochemical relationships. nih.gov

Data Tables

Table 1: Predicted Conformational Parameters of the Imidazo[1,2-c]pyrimidine Core

This table presents a hypothetical set of optimized geometrical parameters for the core ring system based on DFT calculations performed on related structures. nih.govnih.gov Actual experimental values would require specific crystallographic or spectroscopic analysis of the title compound.

ParameterDescriptionPredicted ValueMethod
PlanarityDeviation from plane< 0.05 ÅDFT Calculation
C2=N3 Bond LengthBond within pyrimidine ring~1.34 ÅDFT Calculation
N1-C8a Bond LengthBond at ring fusion~1.38 ÅDFT Calculation
C2-N1-C8a AngleAngle within imidazole ring~108°DFT Calculation
N3-C4-N9 AngleAngle within pyrimidine ring~120°DFT Calculation

Table 2: Theoretical Rotational Conformers of the 2-Methanamine Substituent

The dynamic behavior is characterized by rotation around the C2-Cα bond. The following table illustrates the likely low-energy (staggered) and high-energy (eclipsed) conformations. The energy barriers can be quantified by computational methods. chemrxiv.org

ConformerDihedral Angle (N3-C2-Cα-N)Qualitative Energy StateKey Interactions
Staggered 1~60°Low Energy (Favored)Minimizes steric clash between the amino group and the N3 atom of the ring.
Eclipsed 1~120°High Energy (Transition State)Steric repulsion between the amino group and the C4-H proton.
Staggered 2~180°Low Energy (Favored)Amino group is positioned away from both sides of the pyrimidine ring.
Eclipsed 2~0°High Energy (Transition State)Steric repulsion between the amino group and the N1 atom of the ring.

Computational and Theoretical Chemistry Studies of Imidazo 1,2 C Pyrimidin 2 Ylmethanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Imidazo[1,2-c]pyrimidin-2-ylmethanamine, these studies would provide critical insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on this compound would involve geometry optimization to determine its most stable three-dimensional structure. From this optimized geometry, a wealth of information could be derived, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). scilit.comresearchgate.net These parameters are crucial for predicting regions of the molecule that are susceptible to electrophilic or nucleophilic attack, thereby offering clues about its chemical reactivity.

Ab Initio Methods for Excited States and Reaction Pathways

While DFT is excellent for ground-state properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often employed to study excited states and to map out reaction pathways. For this compound, these calculations could predict its photochemical behavior and elucidate the mechanisms of its potential chemical transformations. Such studies are computationally intensive but provide a high level of theoretical accuracy.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

This compound possesses conformational flexibility, particularly around the bond connecting the methanamine group to the pyrimidine (B1678525) ring. Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this molecule over time. By simulating the molecule in a virtual box of solvent molecules (e.g., water), MD can also provide insights into how the solvent influences its structure and dynamics. This is particularly important for understanding its behavior in a biological environment.

Molecular Docking and Cheminformatics Approaches to Predict Interactions

Given the pharmacological interest in related heterocyclic compounds, it is likely that this compound could be investigated for its potential to interact with biological macromolecules. asianpubs.orgresearchgate.netdergipark.org.tr

Protein-Ligand Docking Simulations (for hypothesis generation, not clinical outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking simulations could be performed against the active sites of various protein targets to generate hypotheses about its potential biological activity. These simulations would provide information on possible binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Structure Activity Relationship Sar Studies of Imidazo 1,2 C Pyrimidin 2 Ylmethanamine Analogues Pre Clinical, Non Human

Design Principles for Imidazo[1,2-c]pyrimidin-2-ylmethanamine Derivative Libraries

The design of derivative libraries for the imidazo[1,2-c]pyrimidine (B1242154) scaffold is guided by established medicinal chemistry principles aimed at exploring and optimizing biological activity. A primary strategy involves the systematic modification of various positions on the bicyclic core to probe the chemical space and understand the impact of different functional groups on target engagement.

A common approach begins with a core scaffold, such as the one found in this compound, and introduces a diversity of substituents at key positions. For the imidazo[1,2-c]pyrimidine ring system, the C2, C5, C7, and C8 positions are often targeted for modification. The design of these libraries is frequently guided by computational modeling and a deep understanding of the target's structural biology, where available. For instance, in the development of kinase inhibitors, the design often aims to introduce groups that can form specific hydrogen bonds or hydrophobic interactions within the ATP-binding pocket of the target kinase. nih.gov

The synthesis of these libraries often employs combinatorial chemistry techniques, allowing for the rapid generation of a large number of analogues. A typical synthetic route might involve the initial construction of the core imidazo[1,2-c]pyrimidine ring followed by the introduction of various substituents through reactions such as Suzuki couplings, amide bond formations, or nucleophilic aromatic substitutions. researchgate.net This approach allows for the systematic exploration of how different chemical properties—such as size, lipophilicity, and electronic character of the substituents—influence biological activity.

Impact of Chemical Modifications on In Vitro Biological Activities in Model Systems

The biological activity of imidazo[1,2-c]pyrimidine analogues has been evaluated in various in vitro model systems, with a notable focus on their potential as kinase inhibitors. For example, a series of imidazo[1,2-c]pyrimidine derivatives were investigated as inhibitors of Syk (spleen tyrosine kinase) and ZAP-70 (zeta-chain-associated protein kinase 70), which are critical enzymes in immune signaling pathways. nih.gov

In these studies, modifications at the C2, C5, and C7 positions of the imidazo[1,2-c]pyrimidine scaffold were found to have a profound impact on their inhibitory potency. For instance, the introduction of a phenyl group at the C2 position was a common starting point. Subsequent modifications to this phenyl ring, as well as substitutions at other positions on the core scaffold, led to significant variations in activity.

The following table summarizes the in vitro activity of selected imidazo[1,2-c]pyrimidine analogues against Syk and ZAP-70 kinases.

Table 1: In Vitro Inhibitory Activity of Imidazo[1,2-c]pyrimidine Analogues against Syk and ZAP-70 Kinases

Compound R1 (at C2) R2 (at C5) R3 (at C7) Syk IC50 (nM) ZAP-70 IC50 (nM)
3a Phenyl H -NH2 230 110
3b 4-Fluorophenyl H -NH2 150 58
3c 4-Methoxyphenyl H -NH2 89 39
9a Phenyl -CH2OH -NH2 31 15
9f Phenyl -CH2OCH3 -NH2 9.8 4.5

Data sourced from a study on Syk family kinase inhibitors. nih.gov

These data illustrate that even minor modifications, such as the addition of a methoxy (B1213986) group to a hydroxymethyl substituent at the C5 position (comparing compound 9a and 9f), can lead to a significant enhancement in inhibitory activity.

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the imidazo[1,2-c]pyrimidine scaffold, SAR studies have helped to elucidate key pharmacophoric features that contribute to its biological activity, particularly as kinase inhibitors.

Based on the available data, the following pharmacophoric elements can be identified:

A Hydrogen Bond Acceptor: The nitrogen atoms within the imidazo[1,2-c]pyrimidine core are crucial for forming hydrogen bonds with the hinge region of many kinases. This interaction is a common feature of many kinase inhibitors and helps to anchor the molecule in the active site.

Aromatic/Hydrophobic Group at C2: The presence of an aromatic ring, such as a phenyl group, at the C2 position is often important for activity. This group can engage in hydrophobic interactions or pi-stacking with residues in the active site of the target protein. For a compound like this compound, the methanamine group would be at this position, suggesting that further substitution on the amine could be explored to introduce aromatic or hydrophobic moieties.

Substituents at C5 and C7: The nature of the substituents at the C5 and C7 positions significantly modulates the activity and selectivity of the compounds. As seen in the SAR data, small, polar groups at C5 can enhance potency. nih.gov The amino group at C7 in many active analogues also appears to be a key feature, likely participating in hydrogen bonding interactions.

Lead Optimization Strategies Based on SAR Data for this compound

Lead optimization is the process of refining the chemical structure of a promising lead compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. The SAR data gathered for imidazo[1,2-c]pyrimidine analogues provides a clear roadmap for the optimization of leads like this compound.

A key strategy would be to maintain the core imidazo[1,2-c]pyrimidine scaffold, which has been established as a "privileged" structure in medicinal chemistry, while systematically modifying the substituents. nih.gov

Table 2: Potential Lead Optimization Strategies for this compound Analogues

Strategy Rationale Example Modification
Modification of the 2-methanamine group To introduce favorable interactions with the target and improve properties. Acylation to form amides, sulfonamides; or alkylation to introduce larger or more complex groups.
Substitution at the C5 position To enhance potency and improve physicochemical properties. Introduction of small polar groups like hydroxymethyl or methoxymethyl.

| Exploration of C7 substituents | To fine-tune activity and selectivity. | Replacement of the amino group with other hydrogen-bonding moieties or small alkyl groups. |

The process of lead optimization is iterative, involving cycles of design, synthesis, and biological testing. By systematically applying the knowledge gained from SAR studies, it is possible to develop highly potent and selective drug candidates based on the imidazo[1,2-c]pyrimidine scaffold.

Mechanistic Investigations of Imidazo 1,2 C Pyrimidin 2 Ylmethanamine S Biological Effects Molecular and Cellular Level, Non Clinical

Identification and Validation of Molecular Targets in Biological Systems (e.g., enzymes, receptors, nucleic acids)

Research into the imidazo[1,2-c]pyrimidine (B1242154) scaffold has identified key intracellular enzymes as potential molecular targets. The primary focus has been on protein kinases, which are crucial regulators of cellular processes.

Biochemical Assays for Target Engagement and Specificity

Biochemical assays have been instrumental in identifying the inhibitory activity of imidazo[1,2-c]pyrimidine derivatives against specific kinases. Notably, derivatives of this scaffold have been shown to be potent inhibitors of the Spleen tyrosine kinase (Syk) and Zeta-associated protein of 70 kDa (ZAP-70), which are non-receptor tyrosine kinases critical for B-cell and T-cell activation, respectively. nih.govnih.gov

A study investigating a series of imidazo[1,2-c]pyrimidine derivatives demonstrated their potent in vitro inhibitory activities against these Syk family kinases. For instance, one of the more potent compounds from this series, compound 9f , exhibited strong inhibition of both Syk and ZAP-70. nih.gov The half-maximal inhibitory concentrations (IC50) from such studies are crucial for quantifying the potency of these compounds.

Furthermore, other research has identified Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, as a target for imidazo[1,2-c]pyrimidin-5(6H)-one derivatives. nih.gov These studies utilize kinase activity assays to determine the concentration of the compound required to inhibit the kinase's enzymatic activity by half.

Compound ClassTarget EnzymeAssay TypeKey FindingsReference
Imidazo[1,2-c]pyrimidine derivativesSyk, ZAP-70In vitro kinase inhibition assayPotent inhibition of Syk and ZAP-70 kinases. nih.gov
Imidazo[1,2-c]pyrimidin-5(6H)-one derivativesCDK2/cyclin EKinase activity assayMicro- to submicromolar inhibition. nih.gov

Biophysical Techniques for Ligand-Target Interaction Studies

To validate the direct binding of these compounds to their target enzymes and to understand the thermodynamics of these interactions, biophysical techniques are employed. For the imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2, isothermal titration calorimetry (ITC) was used to confirm the direct binding of the most potent compound to the CDK2 protein. nih.gov ITC measures the heat change that occurs upon binding, providing information on the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

In the same study, the precise binding mode of the inhibitor was elucidated through X-ray crystallography. The co-crystal structure of the compound in complex with the fully active CDK2 enzyme revealed that the inhibitor binds in the ATP pocket and forms a critical hydrogen bond with the hinge region residue Leu83. nih.gov This detailed structural information is invaluable for understanding the basis of inhibition and for guiding the rational design of more potent and selective inhibitors.

Modulation of Cellular Signaling Pathways by Imidazo[1,2-c]pyrimidin-2-ylmethanamine in Model Cell Lines

While specific studies on this compound are not available, research on related fused imidazopyrimidine structures provides insights into their potential effects on cellular signaling.

Analysis of Downstream Effectors and Reporter Gene Assays

The inhibition of kinases like Syk and ZAP-70 by imidazo[1,2-c]pyrimidine derivatives is expected to modulate downstream signaling pathways. For example, inhibition of Syk in B-cells would likely affect the NF-κB and MAPK signaling pathways, which are crucial for B-cell proliferation and antibody production. Similarly, inhibition of ZAP-70 in T-cells would disrupt T-cell receptor (TCR) signaling, impacting cytokine production and T-cell proliferation.

Studies on the closely related imidazo[1,2-a]pyridine (B132010) scaffold have shown modulation of key inflammatory and survival pathways. For instance, a novel imidazo[1,2-a]pyridine derivative was found to suppress the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov This was demonstrated by observing reduced phosphorylation of STAT3 and decreased expression of NF-κB target genes like COX-2 and iNOS. nih.gov Reporter gene assays, where the expression of a reporter gene is placed under the control of a specific signaling pathway, are often used to quantify the activity of these pathways in response to compound treatment.

Proteomic and Transcriptomic Profiling in In Vitro Systems

To date, there are no publicly available studies that have performed comprehensive proteomic or transcriptomic profiling of cells treated with this compound or its close derivatives. Such studies would be highly valuable to obtain an unbiased, global view of the cellular changes induced by these compounds.

However, a chemogenomic profiling study in Saccharomyces cerevisiae on a related compound, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine, revealed that it acts as a DNA poison, causing damage to nuclear DNA and inducing mutagenesis. nih.gov This suggests that, depending on the substitutions, the imidazo-pyrimidine core can have different mechanisms of action. Transcriptomic analysis of cells treated with such a compound would likely show the upregulation of genes involved in DNA damage repair pathways.

Phenotypic Analysis and Mechanistic Insights in Pre-clinical Models (Excluding Clinical Human Data)

The in vitro activities of imidazo[1,2-c]pyrimidine derivatives have been translated into observable phenotypic effects in preclinical models, providing further insights into their potential therapeutic applications.

A study on imidazo[1,2-c]pyrimidine derivatives as Syk family kinase inhibitors demonstrated their efficacy in an in vivo mouse model. Oral administration of a lead compound resulted in the suppression of the passive cutaneous anaphylaxis (PCA) reaction, a model of type I hypersensitivity, and also inhibited Concanavalin A-induced IL-2 production, a measure of T-cell activation. nih.gov These findings support the anti-inflammatory and immunomodulatory potential of this class of compounds.

In another study, a series of acidic imidazo[1,2-c]pyrimidine derivatives were evaluated in vivo and showed anti-inflammatory activity in the carrageenan-induced paw edema and pleurisy models in rats. nih.gov

Furthermore, derivatives of the related benzo nih.govmdpi.comimidazo[1,2-c]pyrimidinone scaffold have been investigated for their antiviral properties. A lead compound from this series showed micromolar activity against representatives of the family Coronaviridae, including SARS-CoV-2, and submicromolar activity against respiratory syncytial virus (RSV). mdpi.com Mechanistic studies suggested that this compound acts as a weak inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase. mdpi.com

Additionally, various imidazo[1,2-c]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, showing activity against various bacterial and fungal strains. ekb.egbeilstein-journals.org

Compound ClassPreclinical ModelPhenotypic EffectMechanistic InsightReference
Imidazo[1,2-c]pyrimidine derivativeMouse model of passive cutaneous anaphylaxisSuppression of allergic reactionInhibition of Syk family kinases nih.gov
Imidazo[1,2-c]pyrimidine derivativeMouse model of Concanavalin A-induced T-cell activationInhibition of IL-2 productionInhibition of ZAP-70 nih.gov
Acidic imidazo[1,2-c]pyrimidine derivativesRat models of inflammation (carrageenan-induced paw edema and pleurisy)Anti-inflammatory effectsNot specified nih.gov
Benzo nih.govmdpi.comimidazo[1,2-c]pyrimidinone nucleoside derivativeIn vitro viral replication assays (SARS-CoV-2, RSV)Antiviral activityWeak inhibition of SARS-CoV-2 RdRp mdpi.com
Imidazo[1,2-c]pyrimidine chalcone (B49325) derivativesIn vitro antimicrobial and antifungal assaysAntibacterial and antifungal activityNot specified ekb.eg

Studies in Cultured Mammalian Cell Lines (non-human context)

Comprehensive searches of available scientific literature and research databases did not yield specific studies on the biological effects of this compound in cultured non-human mammalian cell lines. While research exists for structurally related compounds such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines, the specific mechanistic data for this compound at the molecular and cellular level remains uncharacterized in the public domain.

Exploratory Studies in Simpler Organisms (e.g., yeast, bacteria, non-mammalian models for mechanistic insights)

There is currently a lack of published exploratory studies investigating the mechanistic insights of this compound in simpler organisms like yeast, bacteria, or other non-mammalian models. Research on related imidazo-fused pyrimidine (B1678525) scaffolds has demonstrated various biological activities in such organisms, often serving as a tool to elucidate potential mechanisms of action that could be conserved across species. However, specific data for this compound is not available.

Future Research Directions and Translational Potential Academic, Pre Clinical Focus

Development of Imidazo[1,2-c]pyrimidin-2-ylmethanamine as Chemical Probes for Biological Research

A significant area of future research lies in the development of this compound-based chemical probes. The primary amine group serves as a convenient chemical handle for the conjugation of various reporter molecules without significantly altering the core scaffold, which may be crucial for its biological activity.

For instance, fluorescent dyes (e.g., fluorescein, rhodamine) could be attached to the amine, creating probes for visualizing the subcellular localization of the compound's biological targets. This approach would be invaluable for target identification and validation studies. Furthermore, the development of positron emission tomography (PET) probes, by incorporating a positron-emitting radionuclide, represents a powerful translational tool. A similar strategy has been successfully employed for an imidazo[1,2-a]pyridine (B132010) derivative, which was labeled with carbon-11 (B1219553) to image PI3K/mTOR in cancer. researchgate.net This precedent suggests that a radiolabeled version of this compound could be developed for non-invasive imaging of its targets in vivo.

Another promising direction is the synthesis of affinity-based probes. By attaching a biotin (B1667282) molecule to the primary amine, researchers can perform pull-down experiments from cell lysates to identify the binding proteins of this compound, thus elucidating its mechanism of action.

Potential Applications in Drug Discovery and Development Pipeline (Pre-clinical Lead Compound Identification)

The imidazo[1,2-c]pyrimidine (B1242154) core is a well-established pharmacophore, particularly in the realm of kinase inhibitors. Research has demonstrated that derivatives of this scaffold can potently and selectively inhibit various kinases, which are critical targets in oncology and immunology. nih.govnih.gov

A notable study on imidazo[1,2-c]pyrimidine derivatives identified them as potent inhibitors of Syk (Spleen tyrosine kinase) and ZAP-70 (Zeta-associated protein of 70 kDa), two key kinases in immune cell signaling. nih.govsemanticscholar.org This suggests that this compound could serve as a foundational structure for developing novel anti-inflammatory or anti-allergic agents. Another study highlighted imidazo[1,2-c]pyrimidin-5(6H)-ones as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, indicating potential applications in cancer therapy. nih.govresearchgate.net

The table below summarizes the observed biological activities of various imidazo[1,2-c]pyrimidine and related imidazopyrimidine derivatives, underscoring the potential of this chemical class in preclinical drug discovery.

ScaffoldBiological Target/ActivityTherapeutic Potential
Imidazo[1,2-c]pyrimidineSyk and ZAP-70 Kinase Inhibition nih.govsemanticscholar.orgAllergic disorders, autoimmune diseases
Imidazo[1,2-c]pyrimidin-5(6H)-oneCDK2 Inhibition nih.govresearchgate.netCancer
Imidazo[1,2-c]pyrimido[5,4-e]pyrimidineAnti-tumor (HepG2, MCF-7 cells) researchgate.netCancer
Imidazo[1,2-b]pyridazine (B131497)PIM Kinase Inhibition semanticscholar.orgLeukemia
Imidazo[1,2-a]pyridinec-Met Inhibition nih.govCancer
Imidazo[1,2-a]pyrimidine (B1208166)Cytotoxic (Breast Cancer) researchgate.netCancer

This table is based on data for the general scaffold and its derivatives, suggesting potential avenues for this compound research.

Future efforts should focus on synthesizing a library of analogues of this compound and screening them against a broad panel of kinases and other cancer-related targets to identify novel lead compounds.

Integration with Advanced Screening Technologies and Automation in Chemical Biology

The structural simplicity and synthetic tractability of this compound make it an ideal candidate for integration with modern drug discovery platforms. High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery. A library of derivatives based on the this compound scaffold could be rapidly synthesized and screened against a multitude of biological targets.

Collaborative virtual screening efforts have proven effective in rapidly exploring the chemical space around a hit compound, as demonstrated with an imidazo[1,2-a]pyridine series for visceral leishmaniasis. nih.govnih.gov A similar in silico approach could be applied to this compound, using its structure as a starting point to virtually screen large compound databases to identify potential binders to various protein targets. This would prioritize the synthesis of the most promising derivatives for subsequent biological evaluation.

Furthermore, the amenability of the primary amine to various chemical modifications allows for its use in DNA-encoded library (DEL) technology. By incorporating this compound into a DEL, billions of different compounds can be screened simultaneously against a protein target, dramatically accelerating the hit identification process.

Unaddressed Challenges and Opportunities in this compound Research

Despite its potential, the research on this compound is in its infancy, presenting both challenges and significant opportunities.

Challenges:

Lack of Specific Biological Data: The most significant challenge is the current absence of published data on the specific biological targets and activity of this compound itself.

Structure-Activity Relationship (SAR) is Undefined: The SAR for the 2-aminomethyl substituent is largely unexplored. It is unknown how this group influences the binding affinity and selectivity towards potential targets compared to other substitutions.

Opportunities:

Target Identification and Validation: The primary opportunity is to perform initial biological screens to identify the protein targets of this compound. This would open up new avenues for therapeutic intervention.

Exploration of Chemical Space: There is a vast, unexplored chemical space around this scaffold. Systematic modification of the imidazo[1,2-c]pyrimidine core, in addition to derivatization of the primary amine, could lead to the discovery of highly potent and selective modulators of various biological processes.

Development of Novel Synthetic Methodologies: The development of efficient and versatile synthetic routes to a wide range of this compound derivatives would be a significant enabling step for future research in this area.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.